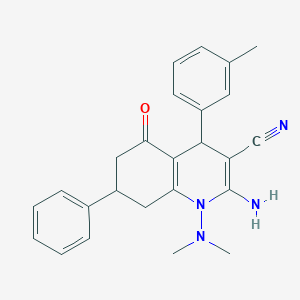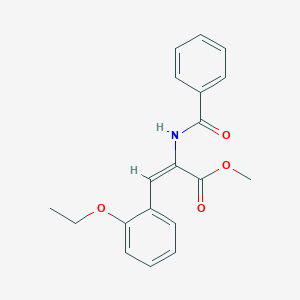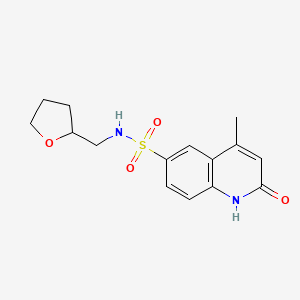![molecular formula C22H17ClN2O2 B6120145 3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6120145.png)
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA, and it has been studied extensively for its anti-tumor properties. DMXAA is a small molecule that belongs to the class of benzamide compounds, and it is known to induce tumor necrosis in various cancer cell lines.
作用機序
The mechanism of action of DMXAA is not fully understood, but it is believed to act through the induction of tumor necrosis factor-alpha (TNF-α) in tumor cells. TNF-α is a cytokine that plays a critical role in the immune response to cancer, and it has been shown to induce tumor necrosis in various cancer cell lines. DMXAA has also been shown to activate the immune system and enhance the production of cytokines, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects
DMXAA has been shown to induce tumor necrosis in various cancer cell lines, and it has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents. This compound has been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing tumor regression. DMXAA has also been shown to activate the immune system and enhance the production of cytokines, which may contribute to its anti-tumor properties.
実験室実験の利点と制限
One of the advantages of DMXAA is its relatively straightforward synthesis method, which makes it easily accessible for laboratory experiments. This compound has also been extensively studied for its anti-tumor properties, and it has shown promising results in preclinical models of cancer. However, one of the limitations of DMXAA is its potential toxicity, which may limit its clinical application. Further studies are needed to determine the optimal dosage and administration of DMXAA for cancer therapy.
将来の方向性
There are several future directions for research on DMXAA. One direction is to further investigate the mechanism of action of this compound and how it induces tumor necrosis in cancer cells. Another direction is to explore the potential use of DMXAA in combination with other chemotherapeutic agents for cancer therapy. Additionally, further studies are needed to determine the optimal dosage and administration of DMXAA for cancer therapy, as well as its potential toxicity and side effects. Finally, there is a need to explore the potential use of DMXAA in other fields, such as immunology and infectious diseases.
合成法
DMXAA can be synthesized using various methods, including the condensation of 3-amino-N-(3-chlorophenyl)benzamide with 5,6-dimethyl-2-benzoxazolyl chloride. Another method involves the reaction of 3-chlorobenzoyl chloride with 5,6-dimethyl-2-benzoxazolamine in the presence of a base. The synthesis of DMXAA is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
DMXAA has been extensively studied for its anti-tumor properties, and it has been shown to induce tumor necrosis in various cancer cell lines. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a promising candidate for combination therapy. DMXAA has been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing tumor regression.
特性
IUPAC Name |
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-9-19-20(10-14(13)2)27-22(25-19)16-6-4-8-18(12-16)24-21(26)15-5-3-7-17(23)11-15/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAJNDVNBVIDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120075.png)


![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6120099.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6120104.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-methoxynicotinamide](/img/structure/B6120117.png)
![3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6120121.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6120125.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6120130.png)
![[1-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6120137.png)
![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)
